桔梗皂苷M3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

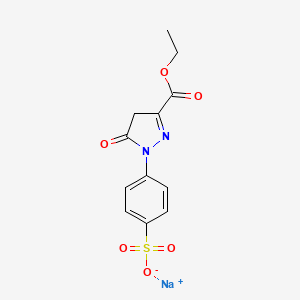

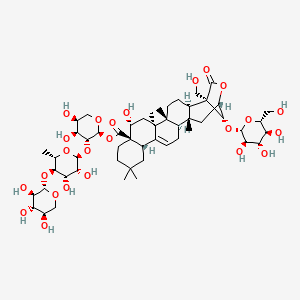

Platycoside M3 is a type of triterpenoid, a class of compounds that are widely distributed in the plant kingdom . It is derived from the roots of Platycodon grandiflorum . The molecular formula of Platycoside M3 is C52H80O24, and it has a molecular weight of 1089.2 .

Synthesis Analysis

The synthesis of Platycoside M3 involves several key genes. Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was found to be much larger than that of other Asterid species . Additionally, the expansion of β-amyrin synthases (bASs) in P. grandiflorus was confirmed by tissue-specific gene expression .Molecular Structure Analysis

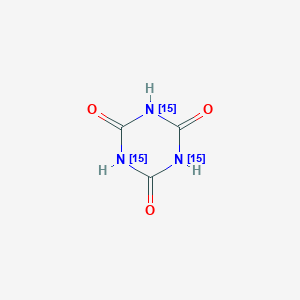

The molecular structure of Platycoside M3 is complex, with a pentacyclic triterpenoid aglycone and two sugar moieties . The structure of Platycoside M3 includes a glucose unit attached at the C-3 position of a triterpene and another series of three sugars (arabinose, rhamnose, and xylose in sequence) attached at the C-28 position through an ester linkage with the arabinose .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Platycoside M3 are complex and involve several key enzymes. The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .Physical And Chemical Properties Analysis

Platycoside M3 is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .科学研究应用

生物转化和药理活性: 包括桔梗皂苷M3在内的桔梗皂苷主要存在于桔梗根中,已被用于保健品和食品中,用于治疗呼吸系统疾病和肺部疾病。研究表明,脱糖皂苷,如3-O-β-D-葡萄吡喃糖基桔梗皂苷,比其糖基化形式具有更强的生物学效应。这表明通过生物转化提高这些化合物的功效具有潜在应用 (Ju等人,2020).

人肠道细菌的代谢: 人肠道细菌对桔梗皂苷的代谢对于了解它们的生物利用度和功效至关重要。人肠道细菌转化的桔梗皂苷代谢物已被结构分析,提供了对其代谢途径的见解。这些知识对于开发基于桔梗皂苷的治疗方法和补充剂至关重要 (Ha等人,2010).

癌症治疗潜力: 来自桔梗的桔梗皂苷在癌症治疗中显示出潜力。例如,已经发现来自桔梗根的富含桔梗皂苷的级分可以增强人肺癌细胞中的细胞死亡。这种作用主要通过AMPK/mTOR/AKT信号通路介导,诱导自噬。这些发现指出了桔梗皂苷在开发草药抗癌疗法中的可能用途 (Yim等人,2016).

健康益处和药学特性: 来自桔梗根的桔梗皂苷,包括this compound,以其广泛的健康益处而闻名。它们对癌细胞显示出细胞毒性作用、神经保护活性、抗病毒活性以及降胆固醇作用。探索这些皂苷在健康应用中的应用,例如疫苗佐剂,是一个有前途的研究领域 (Nyakudya等人,2014).

桔梗皂苷生物合成的基因组见解: 最近对桔梗的全基因组、转录组和甲基组分析提供了对桔梗皂苷生物合成进化和调控的见解。了解影响桔梗皂苷(包括this compound)产生的遗传和表观遗传因素对于增强它们的药学特性和潜在治疗应用至关重要 (Kim等人,2020).

作用机制

Target of Action

Platycoside M3, a natural product, is used for research related to life sciences . .

Mode of Action

It is known that platycosides, a group of compounds to which platycoside m3 belongs, exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Biochemical Pathways

Studies on related compounds, such as platycodin d, suggest involvement in various signaling pathways . For instance, in treating acute lung injury, Platycodin D lessens the protein levels of NF-κΒ, Caspase-3, and Bax to decrease inflammatory cell infiltration and pathological inflammation .

Pharmacokinetics

These compounds were quickly absorbed with short Tmax (<45 min) .

Result of Action

Platycosides, including platycoside m3, are known to exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Action Environment

It is known that the bioavailability and efficacy of related compounds can be improved by being prescribed with other compounds or by creating a new dosage form .

生化分析

Biochemical Properties

Platycoside M3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Platycoside M3 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

Platycoside M3 exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . In immune cells, Platycoside M3 modulates the production of cytokines and chemokines, thereby influencing immune responses . Furthermore, it affects cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose uptake .

Molecular Mechanism

The molecular mechanism of Platycoside M3 involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, Platycoside M3 inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in apoptosis, such as caspases, leading to programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Platycoside M3 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that Platycoside M3 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of Platycoside M3 vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At high doses, Platycoside M3 can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Platycoside M3 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites, such as glucose and lipids . These interactions highlight the importance of Platycoside M3 in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, Platycoside M3 is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The localization of Platycoside M3 is influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

Platycoside M3 exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of Platycoside M3 to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action.

属性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVFDSVASAJMA-GIYNZGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1494584.png)

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)